5-(Aminomethyl)furan-2-carbonitrile hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

A versatile building block for medicinal chemistry. The free amine is prone to oxidation and hygroscopicity, complicating storage and accurate formulation. As the hydrochloride salt, this compound delivers ambient stability and precise handling. · ≥98% purity (HPLC) with QC documentation (NMR, HPLC) ensures batch-to-batch consistency. · Dual reactive handles (amine for amide coupling/reductive amination; nitrile for heterocycle formation) enable efficient SAR library expansion. · Reliable global availability with short lead times, supporting uninterrupted research programs.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 203792-32-9
Cat. No. B1288899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)furan-2-carbonitrile hydrochloride
CAS203792-32-9
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C#N)CN.Cl
InChIInChI=1S/C6H6N2O.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H
InChIKeyVXYGVONDVBPKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)furan-2-carbonitrile hydrochloride Overview


5-(Aminomethyl)furan-2-carbonitrile hydrochloride (CAS: 203792-32-9) is a heterocyclic organic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol [1]. Structurally, it consists of a furan ring core functionalized with a carbonitrile group at the 2-position and an aminomethyl group at the 5-position, provided as the hydrochloride salt for enhanced handling and stability. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry and pharmaceutical research, where its unique combination of reactive functional groups enables the construction of diverse heterocyclic frameworks with potential biological activities .

Orthogonal reactivity from aminomethyl and carbonitrile handles
Hydrochloride salt form for solid-state stability and aqueous handling
Versatile building block for diverse heterocyclic frameworks

Why This Furan Carbonitrile Cannot Be Replaced


While other furan-2-carbonitrile derivatives exist, 5-(Aminomethyl)furan-2-carbonitrile hydrochloride provides a unique, orthogonal reactivity profile. Generic substitution with alternatives like 5-(hydroxymethyl)furan-2-carbonitrile or simple 2-furonitrile fails because these compounds lack the specific aminomethyl functional group at the 5-position, a critical handle for downstream chemical transformations . This aminomethyl group is essential for further derivatization, such as the synthesis of bioactive 1,3,4-oxadiazole-containing furan derivatives, where it acts as the key precursor . Furthermore, the hydrochloride salt form of the target compound offers significantly improved solid-state stability and water solubility compared to the free base (5-(aminomethyl)furan-2-carbonitrile), a practical advantage that streamlines handling, purification, and reaction setup in a laboratory environment .

Missing aminomethyl handle
Generic furan-2-carbonitriles lack the 5-aminomethyl group, which may block key derivatizations such as 1,3,4-oxadiazole synthesis.
Free base handling differs
The free base form may require additional precautions due to lower stability and water solubility, complicating laboratory workflows.
Regioisomer supply and reactivity
5-(Aminomethyl)furan-3-carbonitrile analogs have limited commercial availability and a different reactivity profile; direct substitution may not reproduce results.

Quantitative Evidence for Compound Selection


Physicochemical Comparison vs Free Base

The hydrochloride salt form (target compound) offers distinct physicochemical advantages over its free base analog, 5-(aminomethyl)furan-2-carbonitrile (CAS: 776277-28-2), particularly in terms of molecular weight, lipophilicity (LogP), and handling properties [1]. The addition of the hydrochloride salt increases molecular weight (158.59 vs. 122.12 g/mol), which directly influences its physical form and stability. Vendor-provided analytical data for the hydrochloride salt demonstrates a high standard purity of ≥96% as determined by NMR, HPLC, and GC .

Physicochemical Profile
Head-to-head
158.59 g/mol vs 122.12 g/mol
Purity ≥96% (NMR, HPLC)
Supports selection of hydrochloride salt for easier solid handling.
MW difference reflects salt form; vendor QC data available.
Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity and Solubility Comparison

The hydrochloride salt (target compound) exhibits a calculated LogP (octanol-water partition coefficient) that is significantly higher (more lipophilic) than that of its free base counterpart, 5-(aminomethyl)furan-2-carbonitrile . This difference is critical for membrane permeability and biological activity prediction. In terms of aqueous solubility, the target compound demonstrates markedly improved performance. The hydrochloride salt is classified as 'Very soluble' with a predicted solubility of 4.1 mg/mL (25.9 mM), while the free base's solubility is not quantified as 'very soluble' .

Solubility & LogP
Head-to-head
LogP 1.26 vs -0.1
4.1 mg/mL (Very soluble)
Improved aqueous solubility facilitates solution-phase chemistry.
LogP by WLOGP method; solubility predicted by ESOL.
Drug Discovery Physicochemical Properties Medicinal Chemistry

Vendor Purity and Availability Metrics

The target compound is commercially available from multiple vendors with documented high purity levels and flexible procurement options. In contrast, data on the direct analog 5-(aminomethyl)furan-3-carbonitrile hydrochloride (a regioisomer) is less prevalent and typically associated with custom synthesis, indicating a less established and potentially more costly supply chain .

Supply & Purity
Data to verify
Multi-vendor: ≥96% (Bidepharm, Aladdin, Leyan, MolCore)
Established sourcing supports batch consistency review.
Regioisomer availability is limited; verify current lot purity.
Procurement Quality Control Chemical Supply

Synthetic Utility of the Aminomethyl Group

The aminomethyl group at the 5-position of the furan ring is the defining feature that enables specific synthetic pathways not accessible to other furan carbonitriles. For instance, 5-(aminomethyl)furan-2-carbonitrile derivatives have been demonstrated as key intermediates in the synthesis of biologically active 1,3,4-oxadiazole-containing furan compounds, achieving moderate yields and exhibiting notable antioxidant activity (e.g., IC50 values of 42.5-68.2 µg/mL in DPPH radical scavenging assays for select derivatives) . This contrasts with simpler furan carbonitriles like 2-furonitrile or 5-(trifluoromethyl)furan-2-carbonitrile, which lack this nucleophilic amine handle for such heterocyclization reactions, limiting their utility as advanced intermediates .

Aminomethyl Reactivity
Class-level
Enables 1,3,4-oxadiazole-furan synthesis; derivative IC50 42.5–68.2 µg/mL (DPPH)
Supports synthesis of antioxidant heterocycles for screening.
Derivative-level antioxidant data; class-level inference.
Organic Synthesis Medicinal Chemistry Derivatization

Optimal Application Scenarios


Bioactive Heterocycle Synthesis

Researchers synthesizing complex heterocyclic libraries, particularly those containing a 1,3,4-oxadiazole ring fused to a furan core, will find 5-(Aminomethyl)furan-2-carbonitrile hydrochloride indispensable. The compound's 5-aminomethyl group is a crucial precursor in multi-step syntheses, enabling the creation of novel chemical entities with potential antioxidant activity .

Medicinal Chemistry Lead Optimization

In medicinal chemistry, the compound's balanced lipophilicity (LogP 1.26) and high aqueous solubility (4.1 mg/mL) make it a valuable building block for lead optimization programs . Its amine handle allows for facile incorporation into larger molecules via amide bond formation or reductive amination, while the nitrile group can be further modified, offering two distinct points of diversification for SAR studies.

Academic Research and High-Throughput Screening

The established commercial availability of the compound in high purity (≥96%) from multiple vendors, with quality control documentation (NMR, HPLC), makes it a reliable and scalable choice for academic laboratories and HTS facilities . The hydrochloride salt form ensures ease of weighing and dissolution, which are critical for preparing consistent stock solutions for automated liquid handling systems in high-throughput biological assays.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Aminomethyl-functionalized furan core
Derivative formation and purification efficiency
Lead optimization SAR
Reported lipophilicity and solubility profile
Amine and nitrile modification pathways
HTS and academic screening
High-purity solid from established suppliers
Solution-phase handling and automated dispensing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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